4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid
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Overview
Description
4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a furan ring, a thiazolidinone ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 4-carboxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, including the use of microwave-assisted reactions to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Thiazolidine derivatives.
Substitution: Nitrobenzoic acid and sulfonated benzoic acid derivatives.
Scientific Research Applications
4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2.
Pathways Involved: The compound inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar chemical properties.
Thiazolidine-2,4-dione: A related thiazolidinone compound with different biological activities.
Benzoic acid: A basic aromatic carboxylic acid with a simpler structure
Uniqueness
4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid is unique due to its combination of a furan ring, a thiazolidinone ring, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-13-9-21-14(16(13)8-12-2-1-7-20-12)10-3-5-11(6-4-10)15(18)19/h1-7,14H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPGASJOMVHERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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